
GPR52-agonist-1b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GPR52-agonist-1b is the first orally active GPR52 agonist.
科学研究应用
Pharmacological Properties
GPR52-agonist-1b has demonstrated several key pharmacological properties:
- Potency : Exhibits high potency with an effective concentration (EC50) in the nanomolar range, indicating strong receptor activation capabilities.
- Brain Penetration : Displays excellent brain permeability, which is crucial for central nervous system (CNS) drug development .
- Efficacy : Proven efficacy in preclinical models, including significant inhibition of amphetamine-induced hyperlocomotion in mice, suggesting antipsychotic-like effects .
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several areas:
Schizophrenia Treatment
This compound is being investigated for its potential to treat schizophrenia. Its mechanism involves enhancing D1 receptor signaling while inhibiting D2 receptor activity, thereby addressing both cognitive deficits and positive symptoms of the disorder .
Cognitive Enhancement
Research indicates that GPR52 activation may improve cognitive functions such as memory and attention. In vivo studies have shown that GPR52 agonists can enhance synaptic plasticity and long-term potentiation in animal models .
Substance Use Disorders
Given its ability to modulate dopaminergic pathways, this compound is also being explored for treating substance use disorders. It may help mitigate withdrawal symptoms and reduce cravings by stabilizing dopamine levels during detoxification processes .
Neurodegenerative Disorders
The modulation of GPR52 activity could provide therapeutic benefits in neurodegenerative diseases by influencing neuroinflammatory processes and neuronal survival mechanisms .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
常见问题
Basic Research Questions
Q. What experimental approaches are recommended for validating target engagement of GPR52-agonist-1b in preclinical models?
To confirm target engagement, researchers should:
- Conduct cAMP accumulation assays to measure GPR52-mediated signaling activation, as GPR52 is a Gαs-coupled receptor .
- Perform radioligand binding assays to assess competitive displacement of known ligands, ensuring specificity for GPR52 over related GPCRs .
- Utilize in vivo behavioral models , such as amphetamine-induced hyperlocomotion in mice, to correlate target engagement with functional outcomes (e.g., antipsychotic-like activity) .
Q. How can researchers ensure reproducibility in synthesizing this compound and its analogues?
Key steps include:
- Documenting synthetic procedures with detailed reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., HPLC parameters) to align with pharmaceutical reporting standards .
- Providing structural characterization data (NMR, HRMS) for novel compounds and referencing established protocols for known intermediates .
- Depositing synthetic protocols in supplementary materials with step-by-step workflows, as recommended for methodological transparency .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Use nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values, ensuring precision by limiting reported significant figures to match instrument resolution .
- Apply two-way ANOVA for comparing in vivo behavioral outcomes across treatment groups, with post-hoc corrections for multiple comparisons .
- Report effect sizes alongside p-values to distinguish clinical relevance from statistical significance, adhering to ethical data interpretation guidelines .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound analogues?
Methodological strategies include:
- Assessing brain permeability via logP/logD measurements and in situ perfusion models to identify compounds with optimal blood-brain barrier penetration .
- Conducting pharmacokinetic (PK) studies to evaluate metabolic stability (e.g., liver microsome assays) and plasma/brain exposure ratios .
- Performing receptor occupancy imaging (e.g., PET tracers) to validate target engagement in vivo when behavioral outcomes diverge from in vitro data .
Q. What strategies optimize the structure-activity relationship (SAR) for GPR52 agonists while minimizing off-target effects?
A systematic workflow involves:
- Scaffold hopping : Modifying core structures (e.g., pyrazolo[1,5-a]pyrimidine in compound 12c) to enhance selectivity .
- Fragment-based design : Identifying critical binding motifs (e.g., hydrogen-bonding groups) through molecular docking and alanine scanning mutagenesis .
- Selectivity profiling : Screening against GPCR panels (e.g., Eurofins SafetyScreen44) to rule out activity at adrenergic or dopaminergic receptors .
Q. How can translational research on this compound address species-specific differences in receptor pharmacology?
Recommendations include:
- Comparing cross-species receptor homology (e.g., human vs. murine GPR52) to identify conserved binding residues and validate preclinical models .
- Using humanized GPR52 transgenic mice to study compound efficacy in a physiologically relevant system .
- Incorporating patient-derived neural cells (e.g., iPSC models) to bridge in vitro findings to human pathophysiology .
Q. What methodological limitations arise when extrapolating acute dosing results to chronic therapeutic scenarios for this compound?
Critical considerations:
- Evaluate tolerance development via longitudinal cAMP assays and receptor desensitization markers (e.g., β-arrestin recruitment) .
- Monitor off-target adaptation using transcriptomic profiling (RNA-seq) after prolonged exposure to detect compensatory pathway activation .
- Design toxicity studies with repeated dosing in non-human primates to assess CNS and peripheral organ safety .
属性
分子式 |
C26H22F3NO2S |
---|---|
分子量 |
469.52 |
IUPAC 名称 |
N-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)benzamide |
InChI |
InChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31) |
InChI 键 |
YDYUQYHEVVOYDN-UHFFFAOYSA-N |
SMILES |
O=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GPR52 agonist-1b; GPR52-agonist 1b; GPR52-agonist-1b |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。